molecular formula C9H13Cl2NS B2599572 4-(Chloromethyl)-2-cyclopentylthiazole hydrochloride CAS No. 165316-17-6

4-(Chloromethyl)-2-cyclopentylthiazole hydrochloride

Cat. No. B2599572
CAS RN: 165316-17-6
M. Wt: 238.17
InChI Key: PHHYMVFNYOYWQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)-2-cyclopentylthiazole hydrochloride, abbreviated as CCTH, is a synthetic compound used for a variety of scientific research applications. It is a derivative of thiazole, a five-membered heterocyclic ring structure, and is composed of nitrogen, sulfur, carbon, and chlorine atoms. CCTH is a white crystalline solid with a melting point of about 162°C and a molecular weight of 202.65 g/mol. It is soluble in water and is stable under normal conditions. Due to its unique chemical structure, CCTH has a wide range of applications in the field of scientific research.

Scientific Research Applications

Synthesis and Chemical Transformations

  • 4-(Chloromethyl)-2-cyclopentylthiazole hydrochloride is involved in chemical transformations, such as the chlorinative cyclization of azetidinones into penams, a process successfully achieved using aqueous hydrochloric acid and dichloromethane layers (Tanaka et al., 1989).

  • The compound is also utilized in the synthesis of antitumor and antifilarial agents. For example, methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, derived from 2-amino-4-(chloromethyl)thiazole, showed significant antileukemic and antifilarial activities (Kumar et al., 1993).

Metabolic Studies

  • 4-(Chloromethyl)-2-cyclopentylthiazole hydrochloride's metabolism in rats has been studied, revealing differences in metabolite formation between germfree and conventional rats. This indicates its potential for studying metabolic pathways and the role of gut microbiota in drug metabolism (Bakke et al., 1981).

Synthetic Methods

  • Modified synthesis methods for producing 4-chloromethylthiazoles, including 4-(chloromethyl)-2-cyclopentylthiazole hydrochloride, have been developed, showcasing the compound's role in advancing synthetic chemistry techniques (Marzoni, 1986).

Spectroscopic and Structural Analysis

  • The molecular structure of related compounds, such as 2-chloromethyl-1H-benzimidazole hydrochloride, has been extensively studied, indicating the importance of 4-(chloromethyl)-2-cyclopentylthiazole hydrochloride and its derivatives in crystallography and spectroscopy research (Ghani & Mansour, 2012).

Potential in Anticancer Research

  • 4-(Chloromethyl)-2-cyclopentylthiazole hydrochloride derivatives have been synthesized and evaluated for anticancer activities, highlighting their potential in developing novel anticancer agents (Li et al., 2010).

Pharmaceutical Applications

  • The compound's derivatives have been investigated for pharmaceutical applications, such as creating bifunctional analogs of pharmacodynamically active substances, which can lead to the development of new drugs (Hager & Liu, 1953).

Drug Formulation Studies

  • In drug formulation studies, modifications in pharmaceutical crystals involving 4-(chloromethyl)-2-cyclopentylthiazole hydrochloride and its derivatives have been explored to improve mechanical properties like hardness, which is crucial for drug compaction and development (Sanphui et al., 2015).

properties

IUPAC Name

4-(chloromethyl)-2-cyclopentyl-1,3-thiazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNS.ClH/c10-5-8-6-12-9(11-8)7-3-1-2-4-7;/h6-7H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHYMVFNYOYWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC(=CS2)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.